1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)-
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Overview
Description
1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- typically involves multi-step organic reactions. The starting materials might include 5-chloro-1H-benzimidazole and 4-chloro-1-naphthol. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Halogenation or alkylation reactions might be common, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in the development of pharmaceutical agents targeting specific diseases.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A simpler analog with known biological activities.
5-Chloro-1H-benzimidazole: A chlorinated derivative with potential antimicrobial properties.
4-Chloro-1-naphthol: A naphthalene derivative used in various chemical syntheses.
Uniqueness
1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- is unique due to its specific substitution pattern, which might confer distinct biological or chemical properties compared to its analogs.
Properties
IUPAC Name |
6-chloro-5-(4-chloronaphthalen-1-yl)oxy-2-methylsulfanyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2OS/c1-24-18-21-14-8-13(20)17(9-15(14)22-18)23-16-7-6-12(19)10-4-2-3-5-11(10)16/h2-9H,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDDXEWTQZXREV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=CC=C(C4=CC=CC=C43)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169843 |
Source
|
Record name | 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174503-70-9 |
Source
|
Record name | 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174503709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, 5-chloro-6-((4-chloro-1-naphthalenyl)oxy)-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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